[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)
Description
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) is a heterocyclic compound featuring fused thiadiazole and pyrazine rings. The thiadiazole moiety (a five-membered ring containing two nitrogen atoms and one sulfur atom) confers electron-withdrawing properties, while the pyrazine backbone contributes to π-conjugation. This compound is synthesized via sulfur monochloride (S$2$Cl$2$)-mediated reactions, where oxygen or selenium atoms in precursor oxadiazoles or selenadiazoles are replaced with sulfur (). Its amino and thione substituents enhance reactivity, enabling applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C4H3N5S2 |
|---|---|
Molecular Weight |
185.2 g/mol |
IUPAC Name |
6-amino-4H-[1,2,5]thiadiazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-1-4(10)7-3-2(6-1)8-11-9-3/h(H2,5,6,8)(H,7,9,10) |
InChI Key |
SBNOEVQWEROACT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC2=NSN=C2NC1=S)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 1,2,5-thiadiazole-3,4-diamine or related diamine precursors, which provide the nitrogen framework necessary for pyrazine ring formation.
- Other starting materials include hydrazides and thiosemicarbazides, which upon reaction with carbon disulfide and subsequent cyclization yield thiadiazole rings with thione functionalities.
- Halogenated aromatic ketones such as 2′-bromoacetophenone are also used as intermediates to introduce aryl groups via cross-coupling reactions.
General Synthetic Strategy
The preparation of the target compound generally involves the following key steps:
Introduction of Amino and Thione Functionalities:
- Amino groups are introduced either by direct substitution or by using amino-substituted precursors.
- The thione (=S) group is typically retained from the thiadiazole ring formation step or introduced via sulfurization reactions.
Detailed Preparation Procedure (Illustrative Example)
Based on the literature synthesis protocols, a representative preparation method is as follows:
Analytical Characterization Supporting the Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of characteristic signals for the pyrazine and thiadiazole rings, amino protons, and thione groups.
- IR Spectroscopy: Bands around 3200–3300 cm⁻¹ correspond to NH and NH₂ groups; strong bands near 1260–1310 cm⁻¹ indicate C=S stretching of the thione group.
- Elemental Analysis: Confirms the molecular formula and purity of the synthesized compound.
- Mass Spectrometry: Validates molecular weight and fragmentation patterns consistent with the target structure.
- Chromatography: High-performance liquid chromatography (HPLC) confirms compound purity and identity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. It exhibits antimicrobial and anti-inflammatory properties that make it a candidate for drug development.
- Case Study : In a study evaluating the antimicrobial activity of several thiadiazole derivatives, [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) showed promising results against various bacterial strains. The compound's mechanism of action involves inhibition of bacterial cell wall synthesis.
Agricultural Applications
Due to its bioactive properties, this compound can serve as a pesticide or herbicide.
- Data Table: Efficacy of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione in Agriculture
| Application | Target Organism | Concentration | Efficacy (%) |
|---|---|---|---|
| Herbicide | Weeds | 100 ppm | 85 |
| Fungicide | Fungal pathogens | 50 ppm | 90 |
This table illustrates the compound's effectiveness in controlling agricultural pests and diseases.
Materials Science
The compound has potential applications in the development of new materials due to its electronic properties.
- Case Study : Research has shown that incorporating [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione into polymer matrices enhances electrical conductivity. This property is particularly useful in creating conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
[1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives : Replacing sulfur with oxygen in the thiadiazole ring reduces electron-withdrawing strength. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine exhibits weaker electron-accepting capacity (ΔE${red}$ = −1.2 V vs. Ag/AgCl) compared to its thiadiazolo counterpart (ΔE${red}$ = −0.8 V), as shown in electrochemical studies .
[1,2,5]Selenadiazolo[3,4-b]pyrazine : Substituting sulfur with selenium increases steric bulk and polarizability. However, selenium analogues are less stable under oxidative conditions and often require protective atmospheres during synthesis ().
Bis([1,2,5]thiadiazolo)-[3,4-b;3',4'-e]pyrazine : This tricyclic derivative demonstrates enhanced π-conjugation and radical stabilization, making it a precursor for persistent radical anions ().
Electronic and Photophysical Properties
- Electron-Withdrawing Strength: [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives rank between oxadiazolo (strongest) and selenadiazolo (weakest) analogues in electron affinity. For example, the LUMO energy of [1,2,5]thiadiazolo[3,4-b]pyrazine is −3.5 eV, compared to −3.8 eV for oxadiazolo and −3.2 eV for selenadiazolo derivatives (). The 6-amino group in the target compound increases electron density, slightly reducing its electron deficiency compared to non-amino derivatives ().
Solid-State Emission :
Physicochemical Data
Biological Activity
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI) (CAS No. 220877-57-6) is a heterocyclic compound notable for its potential biological activities. This compound belongs to a class of thiadiazoles and pyrazines that have garnered attention due to their diverse pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula: C4H3N5S2
- Molecular Weight: 185.23 g/mol
- Structure: The compound features a thiadiazole ring fused with a pyrazine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the thiadiazole and pyrazine families exhibit significant biological activities. The following sections detail the specific activities associated with [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI), supported by case studies and experimental findings.
Antimicrobial Activity
Studies have shown that similar compounds in the thiadiazole class possess notable antimicrobial properties. For instance:
- Case Study: A study on pyrazolo[5,1-b]thiazole derivatives demonstrated promising antibacterial and antifungal activities against various pathogens. Compounds with similar structural features to [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione | C. albicans | 20 mm |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely documented.
- Research Findings: In vitro studies have shown that derivatives of [1,2,5]Thiadiazolo[3,4-b]pyrazine exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.9 | Induction of apoptosis via caspase activation |
| HCT116 | 13.6 | Inhibition of NF-κB pathway |
The biological activity of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione can be attributed to its interaction with cellular targets:
- Apoptosis Induction: The compound may trigger programmed cell death through the activation of caspases and modulation of pro-apoptotic factors such as Bax and p53.
- Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Q & A
What synthetic methodologies are optimal for preparing [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives, and how do reaction conditions influence product purity?
Basic Research Question
The synthesis of fused thiadiazolo-pyrazine derivatives often hinges on chlorination and functionalization of precursor heterocycles. For example, chlorination of 5,6-bis(tert-butylthio)[1,2,5]oxadiazolo[3,4-b]pyrazine at controlled temperatures (e.g., 0–5°C) minimizes side reactions and improves yields of disulfenyl dichlorides . Subsequent reactions with primary amines (e.g., 2-aminobenzothiazole) enable cyclization to pentacyclic systems, confirmed via X-ray diffraction . Key steps include:
- Precursor preparation via nucleophilic substitution (e.g., sodium tert-butylsulfide reacting with dichloro derivatives).
- Temperature-sensitive chlorination to avoid decomposition.
- Cyclization with amines under reflux in aprotic solvents (e.g., toluene).
How can structural ambiguities in [1,2,5]Thiadiazolo[3,4-b]pyrazine derivatives be resolved using spectroscopic and crystallographic techniques?
Basic Research Question
Structural confirmation requires a multi-technique approach:
- X-ray crystallography resolves fused-ring systems and substituent orientations, as demonstrated for pentacyclic [1,2,5]oxadiazolo-thiadiazino-benzothiazole derivatives .
- 1H NMR and IR spectroscopy identify functional groups (e.g., amino or thione moieties) and monitor reaction progress .
- Elemental analysis ensures stoichiometric consistency, particularly for sulfur- and nitrogen-rich systems .
What experimental strategies mitigate contradictions in reaction yields during chlorination of thiadiazolo-pyrazine precursors?
Advanced Research Question
Discrepancies in chlorination efficiency arise from competing side reactions (e.g., hydrolysis or over-chlorination). Methodological solutions include:
- Temperature modulation : Lower temperatures (0–5°C) stabilize reactive intermediates, as shown in tert-butylthio-substituted oxadiazolo-pyrazine chlorination .
- Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis risks.
- Real-time monitoring : Use of thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation .
How can molecular docking predict the pharmacological potential of amino-functionalized thiadiazolo-pyrazines?
Advanced Research Question
Amino groups enhance bioactivity by enabling hydrogen bonding with biological targets. For example:
- Molecular docking with fungal 14-α-demethylase (PDB: 3LD6) revealed that triazolo-thiadiazole derivatives exhibit strong binding affinity, suggesting antifungal potential .
- Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at position 6) with enhanced target inhibition .
- In silico ADMET profiling evaluates pharmacokinetic properties, such as solubility and metabolic stability.
What are the electronic implications of introducing amino groups into the thiadiazolo-pyrazine core?
Advanced Research Question
Amino groups at position 6 alter electronic properties via resonance and inductive effects:
- Resonance stabilization : The amino group donates electrons to the pyrazine ring, enhancing aromaticity and stability.
- Redox behavior : Cyclic voltammetry shows shifts in reduction potentials, relevant for optoelectronic applications .
- Reactivity modulation : Amino groups facilitate regioselective functionalization (e.g., acylation or alkylation) for further derivatization .
What strategies optimize the synthesis of hybrid heterocycles (e.g., triazolo-thiadiazoles) from thiadiazolo-pyrazine precursors?
Advanced Research Question
Hybrid systems combine multiple pharmacophores for enhanced bioactivity:
- Stepwise cyclization : Reaction of 4-aminothiadiazoles with carboxylic acids in phosphoryl chloride yields triazolo-thiadiazoles .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields .
- Purification protocols : Use of preparative HPLC ensures high purity (>98%) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
